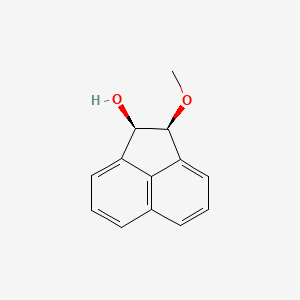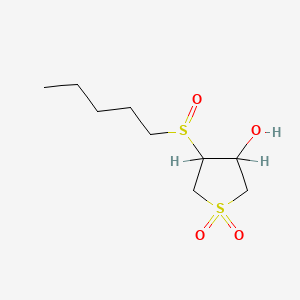
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole is an organophosphorus compound characterized by the presence of a phosphole ring substituted with ethylsulfanyl and dimethyl groups
Vorbereitungsmethoden
The synthesis of 1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole typically involves the reaction of appropriate phosphole precursors with ethylsulfanyl reagents under controlled conditions. One common method includes the use of tertiary phosphines and sulfur-containing reagents to introduce the ethylsulfanyl group . Industrial production methods may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphole ring to more saturated derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include phosphole oxides, reduced phosphole derivatives, and substituted phosphole compounds .
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and catalysts for various industrial processes .
Wirkmechanismus
The mechanism of action of 1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and stability of these complexes. Additionally, its sulfur-containing group can participate in redox reactions, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole can be compared with other similar compounds, such as:
Phospholes: These compounds share the phosphole ring structure but differ in their substituents, leading to variations in reactivity and applications.
Phospholanes: Saturated analogs of phospholes, which exhibit different reactivity due to the absence of double bonds in the ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
75416-99-8 |
|---|---|
Molekularformel |
C8H15PS |
Molekulargewicht |
174.25 g/mol |
IUPAC-Name |
1-ethylsulfanyl-3,4-dimethyl-2,5-dihydrophosphole |
InChI |
InChI=1S/C8H15PS/c1-4-10-9-5-7(2)8(3)6-9/h4-6H2,1-3H3 |
InChI-Schlüssel |
CJAWNLCDPLGVCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCSP1CC(=C(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


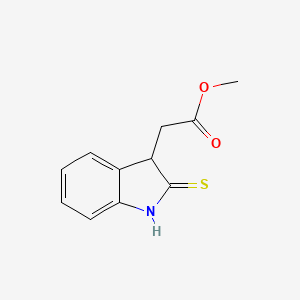
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
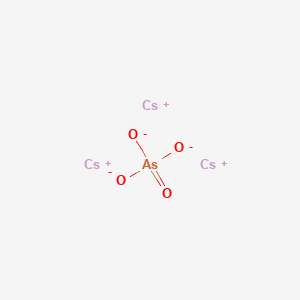
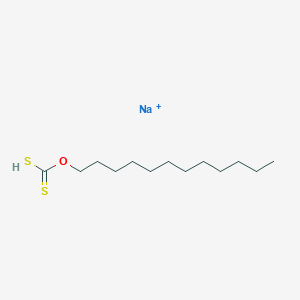
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)
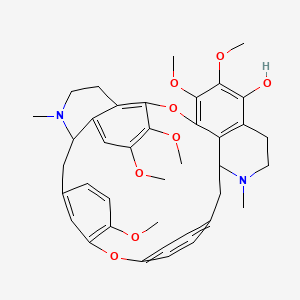


![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)

